3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride: is a chemical compound known for its biological activity and potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which are compounds containing a bicyclic structure with a benzene ring fused to a pyridine ring. This compound has been studied for its effects on various biological systems, including its role as a β2-adrenergic receptor agonist and its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride typically involves the following steps:
N-Alkylation: The starting material, 3,4-dihydroisoquinoline, undergoes N-alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding tetrahydroisoquinoline derivative.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups, to form various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Studied for its potential as a catalyst in organic reactions .
Biology:
- Investigated for its role as a β2-adrenergic receptor agonist, which can influence various physiological processes such as bronchodilation and vasodilation .
Medicine:
- Explored for its anti-inflammatory properties, particularly in the inhibition of nitric oxide production in macrophages .
- Potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its β2-adrenergic receptor agonist activity .
Industry:
Mechanism of Action
The primary mechanism of action of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with β2-adrenergic receptors. By binding to these receptors, it activates the G-protein coupled receptor pathway, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the airways, leading to bronchodilation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages, reducing inflammation .
Comparison with Similar Compounds
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide: Similar structure but differs in the degree of hydrogenation and the presence of a hydrobromide salt.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains additional hydroxyl groups and a different substitution pattern.
Uniqueness:
- The presence of both hydroxyl groups at the 6 and 7 positions and the N-methyl group makes 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride unique in its class.
- Its dual role as a β2-adrenergic receptor agonist and an anti-inflammatory agent sets it apart from other isoquinoline derivatives .
Properties
CAS No. |
4722-05-8 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-methyl-3,4-dihydroisoquinolin-2-ium-6,7-diol;chloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,12-13H,2-3H2,1H3;1H |
InChI Key |
SKKWMVRWQDNXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]CCC2=CC(=C(C=C12)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.